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Compound of Interest

Compound Name: Decarestrictine A

Cat. No.: B1147223

Get Quote

Executive Summary
Decarestrictine A is a bioactive 10-membered lactone (decanolide) produced by Penicillium

species, notably Penicillium corylophilum and Penicillium simplicissimum.[1][2] Characterized

by its inhibitory effect on cholesterol biosynthesis, its structural elucidation presents specific

challenges due to the conformational flexibility of the medium-sized macrolactone ring and the

presence of multiple stereogenic centers.

This application note provides a comprehensive protocol for the complete structural and

stereochemical characterization of Decarestrictine A using high-field Nuclear Magnetic

Resonance (NMR) spectroscopy. It moves beyond basic assignment to address the specific

challenges of macrolide conformational averaging and absolute configuration determination.

Structural Challenges & Strategy
The core structure of Decarestrictine A consists of a 10-membered lactone ring with specific

hydroxyl and methyl substitutions.

Key Analytical Challenges:
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Conformational Flexibility: Medium-sized rings (8-11 members) exist in dynamic equilibrium

between multiple conformers at room temperature, leading to broadened signals or averaged

coupling constants (

-values).

Spectral Overlap: Protons in the methylene chain (C-4 to C-8 region) often overlap in non-

polar solvents like

.

Stereochemistry: Determining the relative configuration of remote stereocenters in a flexible

ring requires precise NOE (Nuclear Overhauser Effect) analysis and absolute configuration

via chemical derivatization (Mosher's method).

Strategic Workflow
The characterization follows a "Causality-Driven" workflow:

Solvent Selection: Optimize dispersion of hydroxyl/methine protons.

Connectivity (Topology): Establish the planar structure via 1D and 2D correlations.

Geometry (Topography): Define relative stereochemistry via

-coupling and NOESY.

Absolute Configuration: Chemical derivatization.

Figure 1: Strategic workflow for the structural elucidation of Decarestrictine A, prioritizing

solvent optimization to resolve macrolide overlaps.

Sample Preparation & Solvent Effects
Protocol 1: Solvent Selection
While

is standard, it is often suboptimal for polyhydroxylated lactones like Decarestrictine A due to
signal clustering.
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Primary Solvent:Pyridine-

(99.8% D).

Why: Pyridine forms hydrogen bonds with the hydroxyl groups, shifting the signals of

protons attached to oxygen-bearing carbons (

-protons) downfield (deshielding). This resolves overlaps in the 3.5–5.0 ppm region critical
for assigning the lactone linkage.

Secondary Solvent:Benzene-

(

).

Why: Useful for resolving methyl doublets that may overlap in chloroform due to the

anisotropic effect of the benzene ring (ASIS effect).

Preparation:

Dissolve 2–5 mg of Decarestrictine A in 600

L of solvent.

Filter through a cotton plug directly into a high-precision 5mm NMR tube to remove

particulate matter that causes field inhomogeneity.

Critical Step: Equilibrate the sample in the probe at 298 K for 5 minutes before shimming to

ensure thermal stability, crucial for the flexible 10-membered ring.

1D and 2D NMR Acquisition Protocols
Step A: 1D Proton ( ) & Carbon ( )
Objective: Establish the functional group inventory.

Diagnostic Signals to Monitor:

Lactone Proton (H-9): Look for a multiplet (dq or ddq) around
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4.8–5.2 ppm. This proton is deshielded by the ester oxygen.

Hydroxyl-bearing Protons (H-3, etc.): Typically found between

3.5–4.2 ppm.

Methyl Groups: Two doublets (secondary methyls) are characteristic of the Decarestrictine

skeleton.

Step B: 2D Connectivity (COSY, HSQC, HMBC)
Objective: Trace the carbon backbone and close the ring.

1. COSY (Correlation Spectroscopy)
Parameter: Use a gradient-enhanced COSY (gCOSY) with small spectral width to improve

resolution.

Application: Trace the spin system from the methyl groups inward.

Chain 1:

Chain 2:

2. HMBC (Heteronuclear Multiple Bond Correlation)
Parameter: Optimize for long-range coupling

Hz.

Critical Correlation: The "Closing of the Ring."

You must observe a correlation between the Carbonyl Carbon (C-1) and the Lactone

Proton (H-9). This confirms the 10-membered ring size. If this correlation is absent or

points to a different proton, the structure might be linear or a different ring size.

Figure 2: Critical HMBC correlations required to confirm the macrolide ring closure between C-

1 and H-9.

Stereochemical Analysis (Relative & Absolute)
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This is the most complex phase for Decarestrictine A due to the flexibility of the decanolide

ring.

Protocol 2: J-Based Configuration Analysis
The relationship between vicinal protons (

) provides dihedral angle information via the Karplus equation.

Large J (8-11 Hz): Indicates anti orientation (trans-diaxial-like).

Small J (1-4 Hz): Indicates gauche orientation.

Method: Acquire a 1D

spectrum with strong resolution enhancement (Gaussian window function) or use a J-
resolved 2D experiment to extract exact coupling constants for H-2/H-3 and H-8/H-9.

Protocol 3: NOESY/ROESY Analysis
For medium rings (MW ~200-400 Da), the NOE can be close to zero.

Recommendation: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) instead of

NOESY. ROESY cross-peaks are always positive (opposite phase to diagonal), avoiding the

"zero-crossing" problem of NOESY for molecules of this size.

Mixing Time: Set to 200–300 ms.

Target: Look for transannular correlations (e.g., between H-3 and H-8 or H-9) to determine if

substituents are on the same face of the ring.

Protocol 4: Absolute Configuration (Mosher's Method)
To determine the absolute stereochemistry (R/S) of the secondary alcohols (e.g., at C-3 or C-

7), use the modified Mosher's method.

Reagents:

(R)-(-)-
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-methoxy-

-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

(S)-(+)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

Procedure:

Aliquot: Split the Decarestrictine A sample into two vials (approx 1 mg each).

Reaction: React vial 1 with (R)-MTPA-Cl and vial 2 with (S)-MTPA-Cl in Pyridine-

(which acts as both solvent and base).

Acquisition: Acquire

NMR for both the (S)-ester and (R)-ester.

Analysis: Calculate

for protons neighboring the chiral center.[3]

Interpretation: Arrange the protons spatially. Protons with positive

reside on the right side of the plane defined by the MTPA group; negative

reside on the left. This allows assignment of the central carbon as

or

.

Data Summary Table
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Experiment Pulse Sequence Critical Parameter
Purpose for
Decarestrictine A

1H NMR zg30 d1 = 2-5s

Quantitation,

identification of H-9

lactone signal.

13C NMR zgpg30 Scans > 1k

Identify carbonyl

(approx 170-175

ppm).

COSY cosygpppqf 2k x 256

Trace connectivity

through the methylene

chain.

HSQC hsqcedetgp Multiplicity edited

Distinguish

(negative) from

(positive).

HMBC hmbcgplpndqf J = 8 Hz
Ring Closure: Link

C=O to H-9.

ROESY roesyph Mix = 300ms

Relative stereochem

(avoiding NOE zero-

crossing).
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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